Cas no 88205-90-7 (2H,5aH-Bisoxireno[e,h]-1-benzopyran-6(6aH)-one,3-(acetyloxy)tetrahydro-2,2-dimethyl-6a-(3-methyl-3-buten-1-yn-1-yl)-,(3R,4aR,5aS,6aS,7aS,7bS)-)

2H,5aH-Bisoxireno[e,h]-1-benzopyran-6(6aH)-one,3-(acetyloxy)tetrahydro-2,2-dimethyl-6a-(3-methyl-3-buten-1-yn-1-yl)-,(3R,4aR,5aS,6aS,7aS,7bS)- structure
88205-90-7 structure
Product Name:2H,5aH-Bisoxireno[e,h]-1-benzopyran-6(6aH)-one,3-(acetyloxy)tetrahydro-2,2-dimethyl-6a-(3-methyl-3-buten-1-yn-1-yl)-,(3R,4aR,5aS,6aS,7aS,7bS)-
CAS No:88205-90-7
MF:C18H20O6
MW:332.347805976868
CID:727302
PubChem ID:163557
Update Time:2025-04-19

2H,5aH-Bisoxireno[e,h]-1-benzopyran-6(6aH)-one,3-(acetyloxy)tetrahydro-2,2-dimethyl-6a-(3-methyl-3-buten-1-yn-1-yl)-,(3R,4aR,5aS,6aS,7aS,7bS)- Chemical and Physical Properties

Names and Identifiers

    • 2H,5aH-Bisoxireno[e,h]-1-benzopyran-6(6aH)-one,3-(acetyloxy)tetrahydro-2,2-dimethyl-6a-(3-methyl-3-buten-1-yn-1-yl)-,(3R,4aR,5aS,6aS,7aS,7bS)-
    • 2H,5aH-Bisoxireno[e,h]-1-benzopyran-6(6aH)-one,3-(acetyloxy)tetrahydro-2,2-dimethyl-6a-(3-methyl-3-buten-1-yn-1-yl)-,(3R,4aR,
    • oxirapentyn
    • oxirapentyn A
    • BRN 4565790
    • 2H,5aH-Bisoxireno(e,h)-1-benzopyran-6(6aH)-one, tetrahydro-3-(acetyloxy)-2,2-dimethyl-6a-(3-methyl-3-buten-1-ynyl)-, (3-alpha,4ar*,5a-alpha,6a-alpha,7a-alpha,7b-beta)-, (-)-
    • 2,2-Dimethyl-6a-(3-methylbut-3-en-1-yn-1-yl)-6-oxohexahydro-2H,5aH-bisoxireno[e,h][1]benzopyran-3-yl acetate
    • 88205-90-7
    • DTXSID401007998
    • Oxirapentyne
    • Inchi: 1S/C18H20O6/c1-9(2)6-7-17-12(20)13-18(23-13)8-11(21-10(3)19)16(4,5)22-15(18)14(17)24-17/h11,13-15H,1,8H2,2-5H3/t11-,13-,14+,15+,17-,18+/m1/s1
    • InChI Key: UDLWCNHPUOUNNV-OYPOXQCJSA-N
    • SMILES: O1[C@@H]2C([C@]3(C#CC(=C)C)[C@H]([C@H]4[C@@]12C[C@H](C(C)(C)O4)OC(C)=O)O3)=O

Computed Properties

  • Exact Mass: 332.12598835g/mol
  • Monoisotopic Mass: 332.12598835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 739
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 77.7Ų
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